6-Bromo-5-methylpyridine-3-sulfonyl chloride
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Overview
Description
6-Bromo-5-methylpyridine-3-sulfonyl chloride is a chemical compound used in a variety of scientific experiments. It has a molecular formula of C6H5BrClNO2S and a molecular weight of 270.53 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 3rd position with a sulfonyl chloride group, at the 5th position with a methyl group, and at the 6th position with a bromine atom .Scientific Research Applications
Synthesis and Derivatives Formation
6-Bromo-5-methylpyridine-3-sulfonyl chloride has been utilized in various synthetic processes. For instance, in the study of nucleosides and nucleotides, it played a role in the selective sulfonylation of 8-bromoadenosine derivatives, contributing to the synthesis of purine cyclonucleosides (Ikehara & Kaneko, 1970). Similarly, it has been employed in the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a carboxylic acid moiety of a potent dopamine and serotonin receptors antagonist (Hirokawa, Horikawa & Kato, 2000).
Medicinal Chemistry Applications
This compound has applications in medicinal chemistry. For example, derivatives of 3-amino-2-methylpyridine, related to this compound, have been identified as ligands of the BAZ2B bromodomain, an area of interest in drug discovery (Marchand, Lolli & Caflisch, 2016).
Mechanism of Action
Properties
IUPAC Name |
6-bromo-5-methylpyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO2S/c1-4-2-5(12(8,10)11)3-9-6(4)7/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDXPYQRCVVKHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Br)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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